1,4-Dioxaspiro[4.5]decane-7-carboxylic acid

Synthetic step economy Ketal hydrolysis Medicinal chemistry intermediate

1,4-Dioxaspiro[4.5]decane-7-carboxylic acid (true CAS 150013-85-7; C₉H₁₄O₄, MW 186.21) is a bifunctional spirocyclic building block combining a cyclohexane-carboxylic acid moiety masked as its ethylene ketal. The CAS number 412025-07-1, frequently cross-referenced under this compound name on vendor platforms, corresponds chemically to the ethyl ester precursor (C₁₁H₁₈O₄, MW 214.26), not the free carboxylic acid.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 412025-07-1
Cat. No. B3136172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
CAS412025-07-1
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC1CC(CC2(C1)OCCO2)C(=O)O
InChIInChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(6-7)12-4-5-13-9/h7H,1-6H2,(H,10,11)
InChIKeyHEZLFRSIBZCCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]decane-7-carboxylic acid (CAS 150013-85-7 / Ester Precursor 412025-07-1): Procurement-Ready Spirocyclic Ketal-Acid Building Block


1,4-Dioxaspiro[4.5]decane-7-carboxylic acid (true CAS 150013-85-7; C₉H₁₄O₄, MW 186.21) is a bifunctional spirocyclic building block combining a cyclohexane-carboxylic acid moiety masked as its ethylene ketal . The CAS number 412025-07-1, frequently cross-referenced under this compound name on vendor platforms, corresponds chemically to the ethyl ester precursor (C₁₁H₁₈O₄, MW 214.26), not the free carboxylic acid . This procurement-critical distinction means buyers ordering under CAS 412025-07-1 typically receive the ester, which requires an additional hydrolysis step to access the carboxylic acid synthon III utilized in published medicinal chemistry routes [1]. The acid form serves as a key intermediate, primarily through mixed anhydride activation with isobutyl chloroformate for subsequent amide coupling, as exemplified in the synthesis of dopaminergic central nervous system agents [1].

Why 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid Cannot Be Swapped for the 8-Regioisomer or the Common Ethyl Ester: Regiochemistry Dictates Downstream Synthetic Fidelity


The 1,4-dioxaspiro[4.5]decane scaffold supports multiple positional isomers of the carboxylic acid group (7-, 8-, and 6-positions), each producing distinct steric and electronic environments that are not interchangeable in convergent synthesis . The 7-carboxylic acid positions the reactive carboxyl group at the meta-like position relative to the spirocyclic ketal junction, which determines the geometry of the resulting amide or ester derivatives—a critical parameter when the downstream target is a stereochemically defined pharmaceutical candidate such as the dopaminergic agents described in the Pfizer CNS patent family [1]. Furthermore, the free carboxylic acid (CAS 150013-85-7) offers direct entry into mixed anhydride activation and amide coupling without the additional hydrolysis step required by the commonly listed ethyl ester (CAS 412025-07-1), thereby eliminating one synthetic transformation and its associated yield loss [1]. The 8-carboxylic acid regioisomer (CAS 66500-55-8), while commercially available and structurally similar, generates derivatives with para-like geometry that would produce a different spatial orientation of the pharmacophoric elements in any target molecule, making it unsuitable as a drop-in replacement without full re-optimization of the synthetic route .

Quantitative Differentiation Evidence: 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid vs. Ethyl Ester and Regioisomeric Analogs


Synthetic Step Economy: Free Acid Eliminates Hydrolysis Step Required by Ethyl Ester Precursor (CAS 412025-07-1)

In the published Pfizer CNS agent synthesis, the ethyl ester (compound II, CAS 412025-07-1) requires a discrete base-mediated hydrolysis step (NaOH/EtOH) to generate the free carboxylic acid (compound III) before it can be activated as the mixed anhydride for amide coupling [1]. Procuring the carboxylic acid directly eliminates this transformation, which in the patent route follows ketal protection of ethyl 3-oxocyclohexanecarboxylate with ethylene glycol, thereby reducing the linear sequence by one step and avoiding the aqueous workup, extraction (chloroform, 2 × 500 mL), and concentration operations that accompany the hydrolysis [1]. For medicinal chemistry groups scaling from discovery to preclinical supply, each eliminated step represents reduced labor, solvent consumption, and cumulative yield loss.

Synthetic step economy Ketal hydrolysis Medicinal chemistry intermediate

Regiochemical Differentiation: 7-Carboxylic Acid vs. 8-Carboxylic Acid Determines Derivative Geometry

The 7-carboxylic acid positions the carboxyl substituent at the carbon meta to the spirocyclic oxygen-bearing junction on the cyclohexane ring, while the 8-carboxylic acid (CAS 66500-55-8) places it at the para-like position . In the Pfizer patent series, the 7-substituted scaffold was specifically selected for generating 1,3-substituted cyclohexene and cyclohexane derivatives as dopaminergic CNS agents; the 7-carboxylate orientation is essential for the correct spatial presentation of the ultimate 3-cyclohexenyl pharmacophore after ketal deprotection, dehydration, and resolution [1]. Substituting with the 8-regioisomer would produce a 1,4-substitution pattern incompatible with the pharmacophoric requirements of this compound class, necessitating complete synthetic route redesign.

Regioisomer differentiation Spirocyclic building blocks Structure-activity relationships

Ketal-Acid Bifunctionality: Enables Orthogonal Deprotection Strategy Not Possible with Simple Cyclohexanecarboxylic Acids

The 1,4-dioxaspiro[4.5]decane-7-carboxylic acid embeds a latent ketone (cyclohexanone) protected as the ethylene ketal, enabling the carboxylic acid to undergo amide coupling or esterification without competing reactivity at the ketone carbonyl [1]. Upon subsequent acidic deprotection of the ketal, the cyclohexanone is unveiled for further transformations (e.g., Grignard addition, reductive amination). In the Pfizer route, this orthogonal strategy was exploited to construct the full tetrahydropyridine-amide intermediate (VI) before ketal hydrolysis to ketone (VIII), followed by phenylmagnesium bromide addition to generate the tertiary alcohol (IX) [1]. Simple cyclohexanecarboxylic acid analogs (e.g., cyclohexanecarboxylic acid, CAS 98-89-5) or non-ketal-protected 4-oxocyclohexanecarboxylic acid cannot provide this chemoselectivity, as the free ketone would compete directly with the activated carboxyl group during amide bond formation.

Orthogonal protecting group strategy Ketal deprotection Convergent synthesis

Acid-Sensitive Ketal Moiety as a Designed Deprotection Handle in Aqueous Acidic Media

The ethylene ketal protecting group in 1,4-dioxaspiro[4.5]decane-7-carboxylic acid is stable under the basic and nucleophilic conditions used for carboxyl activation and amide coupling, yet undergoes clean hydrolysis under acidic conditions to reveal the cyclohexanone carbonyl [1]. The Pfizer synthesis demonstrates this orthogonal stability: intermediate III withstands mixed anhydride formation and amide coupling, then undergoes selective ketal cleavage with trifluoroacetic acid to generate ketone VIII without affecting the amide bond [1]. Literature on spirocyclic ketals indicates that six-membered cyclic ketals (1,3-dioxane type) exhibit different hydrolysis kinetics compared to five-membered analogs (1,3-dioxolane type), with the spirocyclic framework potentially modulating acid lability through ring-strain effects [2]. This predictable deprotection behavior is an engineered feature of the scaffold, not an incidental property shared uniformly across all ketal-protected building blocks.

pH-responsive deprotection Spirocyclic ketal stability Controlled release synthesis

Procurement-Driven Application Scenarios for 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Convergent Synthesis of 1,3-Substituted Cyclohexane-Based CNS Agents via Mixed Anhydride Amide Coupling

The compound is the documented intermediate for constructing dopaminergic central nervous system agents, as described in the Pfizer patent family (EP 0545095, US 5,314,896, WO 9310092). The free acid form enables direct mixed anhydride activation with isobutyl chloroformate and coupling with amine partners such as 4-phenyl-1,2,3,6-tetrahydropyridine, bypassing the ester hydrolysis step required if procuring the ethyl ester (CAS 412025-07-1) [1]. This convergent strategy is specifically designed for the 7-substituted scaffold, as the resulting 1,3-substitution pattern on the cyclohexane ring is essential for dopaminergic pharmacology [1].

Fragment-Based Drug Discovery: Spirocyclic Ketal-Acid as a Shape-Diverse Carboxylic Acid Fragment for Library Synthesis

Spirocyclic frameworks are increasingly valued in fragment-based drug discovery for their three-dimensional character, which enhances target selectivity and physicochemical properties relative to planar aromatic fragments [1]. The 1,4-dioxaspiro[4.5]decane-7-carboxylic acid provides a sp³-rich scaffold with a carboxylic acid handle for amide library synthesis. Its ketal-protected ketone functionality allows orthogonal diversification: the acid can be elaborated into amide libraries while the masked ketone remains available for late-stage deprotection and further functionalization (reductive amination, Grignard addition, oxime formation) .

Process Chemistry: Procurement of the Pre-Hydrolyzed Acid for Late-Stage Introduction in Scale-Up Campaigns

For process chemistry groups scaling the Pfizer dopaminergic agent synthesis or related analogs, procuring the free carboxylic acid (CAS 150013-85-7) rather than the ethyl ester (CAS 412025-07-1) eliminates the base-mediated ester hydrolysis step, which involves aqueous workup, acidification to pH 2, extraction with chloroform (2 × 500 mL scale in the patent), drying over MgSO₄, and vacuum concentration [1]. Each eliminated unit operation reduces solvent consumption, waste generation, and processing time in scale-up campaigns. The 7-regioisomer must be specifically requested, as the structurally similar 8-carboxylic acid (CAS 66500-55-8) is also commercially available and could be inadvertently supplied if not specified .

Chemical Biology: Ketal-Masked Ketone Probes for Controlled Release or Prodrug Design

The acid-labile ethylene ketal moiety offers a built-in deprotection trigger that can be exploited in prodrug or chemical probe design. The carboxylic acid serves as the conjugation handle for attachment to targeting moieties or fluorescent reporters, while the masked ketone can be unveiled under controlled acidic conditions (e.g., endosomal pH or TFA treatment) to release the active cyclohexanone species [1]. This dual functionality—stable conjugation handle plus conditionally labile masking group—is not available in simple cyclohexanecarboxylic acids and provides a design advantage for stimulus-responsive constructs [1].

Quote Request

Request a Quote for 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.